Rhodanine, 3-(4-chlorophenyl)-
Overview
Description
Rhodanine derivatives are recognized for their broad spectrum of biological and chemical properties. "Rhodanine, 3-(4-chlorophenyl)-" specifically refers to a compound within this class that includes a 4-chlorophenyl group attached to the rhodanine core. This structural modification significantly influences its reactivity and interactions with various biological targets.
Synthesis Analysis
Synthesis of rhodanine derivatives often involves Knoevenagel condensation reactions, which are efficient for introducing various substituents at the C-5 position of the rhodanine ring, including the 4-chlorophenyl group. One method described involves the green synthesis of rhodanine derivatives in aqueous medium, highlighting an environmentally friendly approach to obtaining these compounds with high yields (Khazaei et al., 2014).
Molecular Structure Analysis
The molecular structure of rhodanine derivatives, including "Rhodanine, 3-(4-chlorophenyl)-," is characterized by the presence of a thiazolidine-2,4-dione core. NMR and X-ray crystallography studies provide insights into the stereochemistry and electronic properties of these molecules. For instance, the stereochemical arrangement and the impact of substituents on the rhodanine ring have been extensively studied, revealing the influence of the 4-chlorophenyl group on the overall molecule's properties (Dogan et al., 1992).
Scientific Research Applications
Antibacterial Properties : Rhodanine derivatives have been found to exhibit antibacterial properties. A study by Tejchman et al. (2017) demonstrated that rhodanine 3-carboxyalkanoic acid derivatives showed bacteriostatic or bactericidal activity against gram-positive bacterial strains (Tejchman et al., 2017).
Chemical Structure Analysis : The structural properties of rhodanine derivatives have been explored. Aydeniz et al. (2004) investigated rotational isomers of 3-(o-aryl)-5-methyl-rhodanines using NMR spectroscopy and density functional theory (Aydeniz et al., 2004).
Drug Discovery Applications : Rhodanines are recognized as privileged heterocycles in medicinal chemistry. Kaminskyy et al. (2017) reviewed the synthetic protocols for rhodanines, their biological activity, biotargets, and mode of actions (Kaminskyy et al., 2017).
Organic Solar Cells : Rhodanine derivatives have been used in the development of small molecule organic solar cells. Song et al. (2016) introduced a novel small molecule based on dithienobenzodithiophene and rhodanine, showing high power conversion efficiency (Song et al., 2016).
Anticancer Properties : Rhodanine derivatives are studied for their anticancer potential. Szczepański et al. (2022) analyzed the anticancer features of rhodanines over the last decade, focusing on their structure-activity relationship and molecular targets (Szczepański et al., 2022).
Application in Dye-Sensitized Solar Cells : Wan et al. (2017) demonstrated the use of a rhodanine derivative as an electron acceptor in dye-sensitized solar cells, enhancing their efficiency (Wan et al., 2017).
Antimicrobial and Antiviral Agents : Chaurasyia et al. (2022) compiled developments in the medicinal chemistry of rhodanine derivatives, focusing on their antimicrobial and antiviral activities (Chaurasyia et al., 2022).
Solid-Phase Combinatorial Synthesis : Lee et al. (2000) described the solid-phase combinatorial synthesis of 5-arylalkylidene rhodanine (Lee et al., 2000).
Mechanism of Action
Target of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may target cancer cells or proteins involved in cell proliferation and survival.
Mode of Action
Rhodanine derivatives have been reported to exhibit anticancer activity . This suggests that these compounds may interact with their targets, leading to changes such as inhibition of cell proliferation or induction of cell death .
Biochemical Pathways
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may affect pathways related to cell proliferation and survival.
Result of Action
Rhodanine derivatives have been reported to exhibit anticancer activity , suggesting that they may induce cell death or inhibit cell proliferation in cancer cells.
Future Directions
Rhodanine derivatives have shown potential in various areas of medicinal chemistry. They have been found to possess a broad spectrum of biological activity, including anticancer properties . Future research may focus on designing new, effective small molecules with potential applications in cancer and other diseases .
properties
IUPAC Name |
3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNOS2/c10-6-1-3-7(4-2-6)11-8(12)5-14-9(11)13/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRWQAQZBEVDDQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNOS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40156494 | |
Record name | Rhodanine, 3-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
13037-55-3 | |
Record name | 3-(4-Chlorophenyl)rhodanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13037-55-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rhodanine, 3-(4-chlorophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013037553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | USAF T-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32120 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rhodanine, 3-(4-chlorophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40156494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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